

An In-depth Technical Guide to the Structure of Benzyl Glucosinolate

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Compound of Interest

Compound Name: *Benzyl glucosinolate*

Cat. No.: B1261895

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This guide provides a comprehensive overview of the chemical structure of **Benzyl glucosinolate**, also known as glucotropaeolin, tailored for researchers, scientists, and drug development professionals.

Introduction

Benzyl glucosinolate is a naturally occurring organic compound belonging to the glucosinolate family of secondary metabolites.^[1] Glucosinolates are prevalent in plants of the order Brassicales, including economically important crops like cabbage, mustard, and horseradish.^[1] These compounds and their hydrolysis products are responsible for the characteristic pungent flavor of these plants and are involved in plant defense mechanisms.^[1] ^[2] **Benzyl glucosinolate**, specifically, is derived from the amino acid phenylalanine.^[3] Upon enzymatic hydrolysis, it yields benzyl isothiocyanate, a compound of significant interest for its potential biological activities.^[2]^[4]

Core Chemical Structure

All glucosinolates share a common core structure, with variability arising from the side chain.^[3] ^[5] The fundamental structure of **Benzyl glucosinolate** consists of three key moieties:

- A β -D-glucopyranose residue: A glucose-derived sugar unit linked to the rest of the molecule via a sulfur atom (a thio-glycosidic bond).^[3]

- A sulfonated oxime group: A central carbon atom is double-bonded to a nitrogen atom, which is in turn bonded to a sulfate group.^[1] This creates a (Z)-N-hydroximinosulfate ester.^[3] The stereochemistry of the C=N bond is consistently in the (Z) or syn configuration in naturally occurring glucosinolates.^{[1][2]}
- A variable side chain (R-group): This is derived from an amino acid.^[3] In the case of **Benzyl glucosinolate**, the side chain is a benzyl group, originating from phenylalanine.^[3]

The IUPAC name for **Benzyl glucosinolate** is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate.^[6]

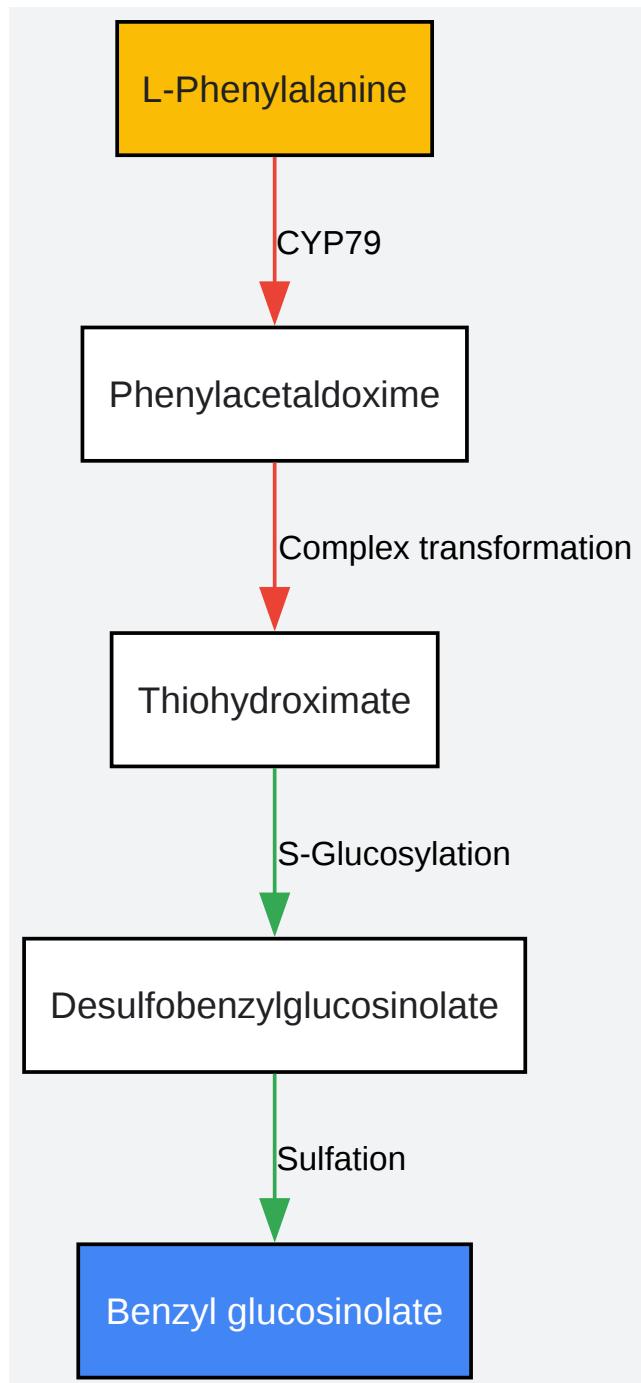
Physicochemical Properties

The key quantitative data for **Benzyl glucosinolate** are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate	[6]
Synonyms	Glucotropaeolin, Phenylmethyl glucosinolate	[2][7]
Molecular Formula	C ₁₄ H ₁₉ NO ₉ S ₂	[2][6]
Molecular Weight	409.42 g·mol ⁻¹	[2][6]
Canonical SMILES	C1=CC=C(C=C1)C/C(=N\OS(=O)(=O)O)/S[C@H]2--INVALID-LINK--CO)O)O">C@@HO	[2]
InChI Key	QQGLQYQXUKHWPX-RFEZBLSLSA-N	[2]

Visualizations

Caption: Chemical structure of **Benzyl glucosinolate**.



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Caption: Biosynthesis of **Benzyl glucosinolate** from Phenylalanine.

Caption: Hydrolysis of **Benzyl glucosinolate** by myrosinase.

Experimental Protocols

Detailed experimental protocols for the study of **Benzyl glucosinolate** can vary significantly depending on the plant matrix and the specific research question. However, a general workflow for the extraction, purification, and analysis is outlined below.

A common method for extracting glucosinolates from plant material involves microwave-assisted extraction with a solvent such as 70% ethanol.^[4] Following extraction, purification can be achieved using techniques like macroporous adsorbent resin chromatography.^[4]

The identification and structural elucidation of **Benzyl glucosinolate** and its hydrolysis products are typically performed using a combination of spectroscopic and spectrometric techniques:

- UV-Vis Spectroscopy: Used for preliminary identification based on characteristic absorption peaks. For instance, the S-C=N group in the glucosinolate core has a characteristic absorption around 224 nm.^[4]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.^[4]
- Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for determining the molecular weight and fragmentation patterns, which aid in structural confirmation.^{[4][8]}
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive methods for unambiguous structural determination of purified compounds.^{[4][5]}

Conclusion

Benzyl glucosinolate possesses a well-defined chemical structure characterized by a β -D-glucopyranose unit, a sulfonated (Z)-thiohydroximate core, and a benzyl side chain derived from phenylalanine. Its physicochemical properties and stereochemistry have been established through various analytical techniques. Understanding the structure of **Benzyl glucosinolate** is fundamental to investigating its biosynthesis, enzymatic hydrolysis, and the biological activities

of its breakdown products, which are of increasing interest in the fields of agriculture, nutrition, and pharmacology.

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